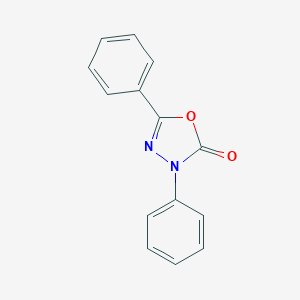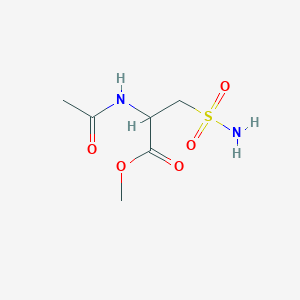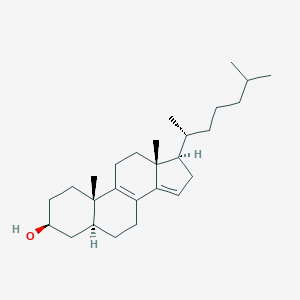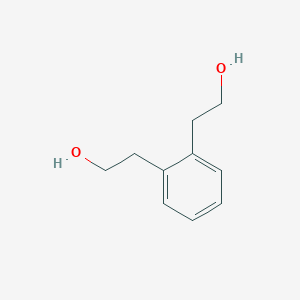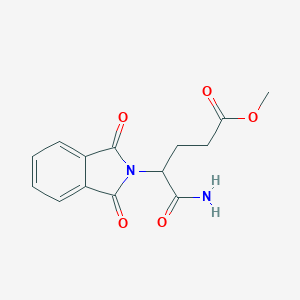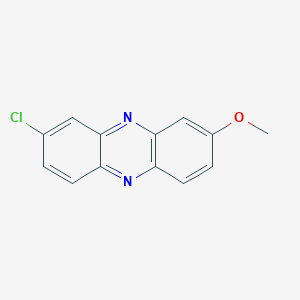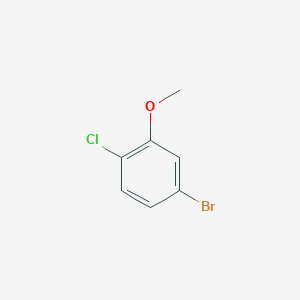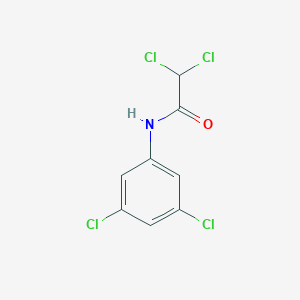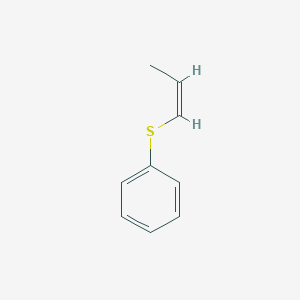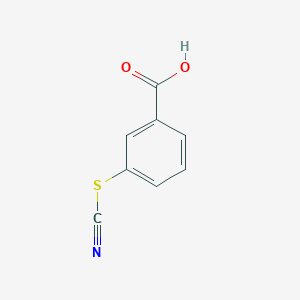
Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-, also known as quadricyclane, is a bicyclic compound with a unique structure that has attracted significant attention in the scientific community. This compound has a wide range of potential applications in various fields, including material science, chemistry, and biology.
作用机制
The mechanism of action of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e is based on its unique structure, which allows it to undergo a reversible [2+2] cycloaddition reaction upon exposure to light. This reaction causes a change in the molecular shape of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e, which can be used to trigger various biological and chemical processes. For example, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has been used as a photoswitchable ligand for the activation of ion channels and receptors, which can be used to control cellular signaling pathways.
Biochemical and Physiological Effects:
Quadricyclane has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e can be used to control the activity of ion channels and receptors, which can be used to regulate cellular signaling pathways. In vivo studies have shown that Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e can be used to control the behavior of animals, including fruit flies and mice. These studies suggest that Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has significant potential as a tool for studying biological systems.
实验室实验的优点和局限性
One of the main advantages of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e is its ability to undergo a reversible [2+2] cycloaddition reaction upon exposure to light. This property allows Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e to be used as a photoswitchable ligand for the activation of ion channels and receptors, which can be used to control cellular signaling pathways. However, one of the limitations of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e is its sensitivity to light. This can make it challenging to work with in the laboratory, and it requires careful handling to avoid unintended activation.
未来方向
There are several future directions for the study of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e. One potential application is in the development of photoswitchable drugs, which can be used to control the activity of specific cellular targets. Another potential application is in the development of molecular machines and switches, which can be used to perform specific tasks in a controlled manner. Additionally, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e could be used as a tool for studying biological systems, including the regulation of cellular signaling pathways and the behavior of animals. Overall, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has significant potential for a wide range of applications, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e is a unique bicyclic compound with significant potential for various applications in material science, chemistry, and biology. Its ability to undergo a reversible [2+2] cycloaddition reaction upon exposure to light makes it a valuable tool for studying biological systems and developing photoswitchable drugs and molecular machines. However, its sensitivity to light also presents challenges in the laboratory. Further research is needed to fully explore the potential of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e and its applications in various fields.
合成方法
The synthesis of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e involves the conversion of norbornadiene to Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e through a photochemical reaction. This reaction is initiated by ultraviolet light, which causes the norbornadiene molecule to undergo a [2+2] cycloaddition reaction, resulting in the formation of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e. This synthesis method has been widely used in the laboratory, and it is a relatively simple and efficient way to produce Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e.
科学研究应用
Quadricyclane has been extensively studied for its potential applications in various fields. In material science, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has been used as a building block for the synthesis of molecular machines and switches. In chemistry, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has been used as a precursor for the synthesis of other compounds, including cyclooctatetraene. In biology, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has been studied for its potential use as a photoswitchable ligand for ion channels and receptors.
属性
CAS 编号 |
19041-50-0 |
|---|---|
产品名称 |
Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)- |
分子式 |
C14H18 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
(5Z)-bicyclo[8.2.2]tetradeca-1(12),5,10,13-tetraene |
InChI |
InChI=1S/C14H18/c1-2-4-6-8-14-11-9-13(10-12-14)7-5-3-1/h1-2,9-12H,3-8H2/b2-1- |
InChI 键 |
FGKPGTMPKFMBDZ-UPHRSURJSA-N |
手性 SMILES |
C1C/C=C\CCCC2=CC=C(C1)C=C2 |
SMILES |
C1CC=CCCCC2=CC=C(C1)C=C2 |
规范 SMILES |
C1CC=CCCCC2=CC=C(C1)C=C2 |
同义词 |
(E)-Bicyclo[8.2.2]tetradeca-5,10,12(1),13-tetraene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



